Nonyl isothiocyanate

Biocontrol Fungal Ecology Agricultural Chemistry

Nonyl isothiocyanate (CAS 4430-43-7) is a long-chain aliphatic isothiocyanate with the molecular formula C10H19NS. Characterized by a nine-carbon nonyl chain and a reactive isothiocyanate (-N=C=S) functional group, it belongs to a class of compounds recognized for their electrophilic nature and interactions with biological nucleophiles.

Molecular Formula C10H19NS
Molecular Weight 185.33 g/mol
CAS No. 4430-43-7
Cat. No. B1345602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyl isothiocyanate
CAS4430-43-7
Molecular FormulaC10H19NS
Molecular Weight185.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCN=C=S
InChIInChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3
InChIKeyGSAYWRFRZHSPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonyl Isothiocyanate (CAS 4430-43-7) Procurement and Differentiation Guide for Scientific and Industrial Selection


Nonyl isothiocyanate (CAS 4430-43-7) is a long-chain aliphatic isothiocyanate with the molecular formula C10H19NS [1]. Characterized by a nine-carbon nonyl chain and a reactive isothiocyanate (-N=C=S) functional group, it belongs to a class of compounds recognized for their electrophilic nature and interactions with biological nucleophiles [2]. The compound's distinct physicochemical profile, including a high calculated LogP of 3.84, underpins its unique behavior in both biological and analytical contexts relative to its short-chain or more polar analogs [3].

Why Isothiocyanate Analogs Cannot Substitute for Nonyl Isothiocyanate: The Critical Role of Chain Length


The scientific and industrial utility of isothiocyanates is not uniform; it is highly dependent on the alkyl chain length. Attempting to substitute nonyl isothiocyanate (C9) with a shorter-chain analog like allyl (C3) or a longer-chain analog like dodecyl (C12) will result in quantifiably different outcomes in critical performance metrics such as aquatic toxicity, bioactivity, and analytical behavior. This is not a simple dose adjustment but a fundamental change in physicochemical properties. For example, nonyl isothiocyanate's aquatic toxicity (IGC50 of 0.0036 mmol/L) is markedly higher than shorter chain analogs like propyl isothiocyanate (IGC50 of 0.020 mmol/L), demonstrating that chain length directly dictates environmental and biological impact [1]. Similarly, its calculated LogP (3.84) is significantly greater than that of allyl isothiocyanate (~2.15), which profoundly affects its lipophilicity, cellular uptake, and chromatographic retention, thereby altering its performance in applications ranging from chemoprevention studies to analytical chemistry [2].

Quantifiable Evidence for Nonyl Isothiocyanate Differentiation vs. Closest Analogs


Differential Stimulation of Teliospore Germination: Nonyl vs. Decyl vs. Dodecyl Isothiocyanates

Nonyl isothiocyanate exhibits a specific, quantifiable effect on stimulating the germination of dormant teliospores from the rust fungus Puccinia punctiformis, a prospective biocontrol agent. Its activity is directly compared to its closest homologs, decyl and dodecyl isothiocyanates, demonstrating a clear chain-length-dependent efficacy profile. [1]

Biocontrol Fungal Ecology Agricultural Chemistry

Aquatic Toxicity Profile of Nonyl Isothiocyanate vs. Shorter-Chain Alkyl Isothiocyanates

The aquatic toxicity of nonyl isothiocyanate, as measured by the TETRATOX assay (IGC50), is significantly higher than that of its shorter-chain analogs, indicating a structure-dependent increase in potency with increasing chain length. This data is essential for environmental risk assessment and for selecting appropriate compounds in ecotoxicology studies. [1]

Environmental Toxicology QSAR Risk Assessment

Lipophilicity (LogP) as a Key Determinant of Bioactivity and Analytical Behavior

The high lipophilicity of nonyl isothiocyanate, as indicated by its calculated LogP of 3.84, is a primary differentiator from more polar, short-chain isothiocyanates. This physicochemical property is a critical determinant of membrane permeability, cellular uptake, and retention in reverse-phase chromatography. [1]

Chemoprevention ADME Analytical Chemistry

Evidence-Based Application Scenarios for Nonyl Isothiocyanate


Biocontrol Agent Elicitation Studies in Agricultural Research

Researchers investigating the germination of fungal propagules for biocontrol applications should select nonyl isothiocyanate when a specific, moderate level of stimulation is required. As demonstrated by French (1990), nonyl isothiocyanate provides a quantifiably different effect (55% germination) compared to its C10 and C12 analogs, making it the preferred compound for experiments designed to fine-tune a biological response rather than achieve maximal stimulation [1].

Environmental Fate and Ecotoxicology Assessment of Long-Chain Xenobiotics

In environmental toxicology studies, nonyl isothiocyanate serves as a key representative for mid-to-long chain aliphatic isothiocyanates. Its measured IGC50 of 0.0036 mmol/L in the TETRATOX assay provides a precise, quantitative data point for building QSAR models and assessing the potential aquatic impact of this class of compounds, allowing for accurate differentiation from both less toxic (e.g., propyl ITC) and similarly toxic (e.g., decyl ITC) analogs [2].

Chemoprevention Mechanism Studies Requiring High Lipophilicity

For investigations into the mechanisms of isothiocyanate-mediated chemoprevention, nonyl isothiocyanate is the compound of choice when the study design requires a high-LogP, highly lipophilic analog. Its calculated LogP of 3.84 is directly linked to enhanced cellular uptake and is a key structural determinant of its bioactivity profile, as established in structure-activity relationship studies of alkyl isothiocyanates [3]. This makes it a valuable tool for dissecting the role of lipophilicity in biological efficacy, distinct from more polar, short-chain isothiocyanates like allyl or benzyl isothiocyanate.

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